tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate
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Overview
Description
tert-Butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate: is a compound that features a unique bicyclo[111]pentane structure This structure is known for its rigidity and three-dimensional character, making it an interesting subject for various scientific studies
Preparation Methods
The synthesis of tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate typically involves the construction of the bicyclo[1.1.1]pentane framework through carbene insertion into the central bond of bicyclo[1.1.0]butanes or via radical or nucleophilic addition across a [1.1.1]propellane . These methods are practical and scalable, allowing for the installation of various functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core .
Chemical Reactions Analysis
tert-Butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or the piperidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
tert-Butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
tert-Butyl 4-[(3-2H)bicyclo[1.1.1]pentan-1-yl]piperidine-1-carboxylate can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
tert-Butyl (3-Aminobicyclo[1.1.1]pentan-1-yl)carbamate: This compound shares a similar bicyclo[1.1.1]pentane core but has different functional groups, leading to distinct chemical and biological properties.
tert-Butyl N-{3-Aminobicyclo[1.1.1]pentan-1-yl}carbamate: Another derivative with a similar core structure but different substituents, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific combination of the bicyclo[1.1.1]pentane core with the piperidine ring and tert-butyl group, providing a balance of rigidity, stability, and bioisosteric properties that are valuable in various scientific fields.
Properties
Molecular Formula |
C15H25NO2 |
---|---|
Molecular Weight |
252.37 g/mol |
IUPAC Name |
tert-butyl 4-(3-deuterio-1-bicyclo[1.1.1]pentanyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H25NO2/c1-14(2,3)18-13(17)16-6-4-12(5-7-16)15-8-11(9-15)10-15/h11-12H,4-10H2,1-3H3/i11D |
InChI Key |
BEXPFXYQPZHIAW-WORMITQPSA-N |
Isomeric SMILES |
[2H]C12CC(C1)(C2)C3CCN(CC3)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C23CC(C2)C3 |
Origin of Product |
United States |
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